3-Methyl-3-(trifluoromethyl)piperidine is a chemical compound classified as a piperidine derivative. Piperidine, a six-membered heterocyclic amine, contains one nitrogen atom within its ring structure. The compound features a trifluoromethyl group (-CF₃), which is known for its high electronegativity and lipophilicity, influencing both the biological activity and pharmacokinetic properties of the compound. This compound is identified by the chemical registry number 2287340-39-8 and is utilized in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The synthesis of 3-Methyl-3-(trifluoromethyl)piperidine can be accomplished through several methodologies, primarily involving trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates. The choice of reagent and reaction conditions can significantly affect the yield and purity of the product.
In laboratory settings, the synthesis typically involves:
The molecular formula of 3-Methyl-3-(trifluoromethyl)piperidine is C₇H₈F₃N. The structure consists of a piperidine ring with a methyl group and a trifluoromethyl group attached to the third carbon atom.
3-Methyl-3-(trifluoromethyl)piperidine participates in various chemical reactions:
These reactions are often conducted under controlled conditions to optimize yields and minimize by-products. Reaction kinetics and mechanisms are crucial for understanding how to manipulate these processes effectively.
The mechanism of action for 3-Methyl-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins or enzymes, which can modulate their activity. This modulation may result in various biological effects, including inhibition of enzyme activity or changes in signal transduction pathways .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
3-Methyl-3-(trifluoromethyl)piperidine has diverse applications across multiple scientific fields:
The compound's unique structural features make it valuable for various applications in research and industry, particularly in developing new therapeutic agents.
Fluorinated piperidines represent a cornerstone of rational drug design, leveraging fluorine's unique properties to optimize pharmacokinetics and target engagement. The incorporation of fluorine atoms or fluorinated substituents—particularly within the piperidine scaffold—confers enhanced metabolic stability, improved membrane permeability, and optimized binding affinity through strategic modulation of electronic and steric parameters. Among these, 3-Methyl-3-(trifluoromethyl)piperidine (CAS# 1783761-12-5) exemplifies a structurally sophisticated motif where the piperidine nitrogen provides hydrogen-bonding capability while the trifluoromethyl (TFM) group creates a distinct hydrophobic domain. This combination enables precise interactions with biological targets, as evidenced by FDA-approved drugs containing related scaffolds. For instance, Ubrogepant—a migraine therapeutic—features a TFM-substituted piperidine core critical for calcitonin gene-related peptide (CGRP) receptor antagonism . Similarly, Alpelisib's efficacy as a PI3K inhibitor hinges on its TFM-alkyl pyridine moiety, demonstrating nanomolar-range target inhibition . The piperidine ring's conformational flexibility allows optimal spatial positioning of the TFM group, making derivatives like 3-Methyl-3-(trifluoromethyl)piperidine invaluable for probing sterically constrained binding pockets.
Table 1: Representative FDA-Approved Pharmaceuticals Containing Fluorinated Piperidine/Related Motifs
Drug Name | Therapeutic Target | Fluorinated Motif | Biological Role |
---|---|---|---|
Ubrogepant | CGRP Receptor | 1-(2,2,2-Trifluoroethyl)piperidin-3-aminium | Antagonism for migraine relief |
Alpelisib | PI3Kα Kinase | Trifluoromethyl alkyl pyridine | Inhibits PI3K-dependent Akt activation |
(Example) 3-Methyl-3-(trifluoromethyl)piperidine-based compounds | FAAH Enzyme | 3-Methyl-3-(trifluoromethyl)piperidine | Potential analgesic activity via endocannabinoid modulation [5] |
The trifluoromethyl (-CF₃) group is a linchpin in medicinal chemistry due to its multifaceted influence on molecular properties. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.12) reduces basicity of adjacent nitrogen atoms, as observed in piperidine derivatives, thereby modulating tissue distribution and minimizing off-target interactions. Simultaneously, the -CF₃ group provides exceptional hydrophobicity (π = 0.88) without incurring metabolic liabilities typical of alkyl groups, as its C–F bonds resist oxidative cleavage . Critically, the -CF₃ group engages in halogen bonding interactions where its electron-deficient fluorine atoms act as X-bond acceptors, enhancing binding affinity to protein targets. This is exemplified in advanced ligands for metabotropic glutamate receptors (mGluR4) and 5-HT₇ receptors, where 3-(trifluoromethyl)piperidine acts as a positive allosteric modulator [2]. In 3-Methyl-3-(trifluoromethyl)piperidine, the quaternary carbon bearing both methyl and TFM groups creates a sterically congested environment that preorganizes the molecule for target binding, while the TFM group's size (van der Waals volume ≈ 38 ų) effectively mimics tert-butyl or isopropyl groups with superior metabolic stability. Computational analyses confirm that the TFM group's low polarizability and high lipophilicity significantly improve blood-brain barrier penetration in CNS-targeting agents derived from this scaffold [5] [6].
The emergence of 3-Methyl-3-(trifluoromethyl)piperidine reflects a broader trend in fluorinated pharmaceutical building blocks. Early applications leveraged simple trifluoromethylated aromatics (e.g., fluoxetine), but the 2010s witnessed a surge in complex aliphatic TFM scaffolds driven by advances in synthetic methodologies. The synthesis of 3-substituted TFM-piperidines became feasible via radical trifluoromethylation or transition-metal-catalyzed coupling, enabling access to previously inaccessible chemical space . Patent literature from this period reveals 3-Methyl-3-(trifluoromethyl)piperidine derivatives as fatty acid amide hydrolase (FAAH) inhibitors, where the scaffold's stereochemistry and TFM positioning were critical for irreversible enzyme inhibition in pain management pathways [5]. By 2014, commercial catalog listings (e.g., Sigma-Aldrich, Fluorochem) confirmed its adoption as a research tool for neuroscience, with applications in developing 5-HT₇ receptor ligands and mGluR4 modulators [2] [6]. The scaffold's versatility is further demonstrated in complex molecules like N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide (CAS# 2097934-58-0), where it augments kinase inhibitory activity through hydrophobic pocket occupancy [4]. Current drug discovery exploits its chiral center (C3) for enantioselective synthesis, with the (R)- and (S)-isomers showing differential activity in FAAH inhibition—highlighting the scaffold’s ongoing innovation potential [5] [6].
Table 2: Key Physicochemical Properties of 3-Methyl-3-(trifluoromethyl)piperidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₂F₃N | Confirms scaffold composition (MW: 167.17 g/mol) |
CAS Registry Number | 1783761-12-5 | Unique identifier for sourcing and literature search |
Boiling Point | 74–75°C (33 mmHg) [2] | Indicates volatility for purification strategies |
Density | 1.154 g/mL (25°C) [2] | Critical for reaction stoichiometry calculations |
Refractive Index | n²⁰/D = 1.393 [2] | Purity assessment and structural verification |
LogP | 3.41 (predicted) [6] | High lipophilicity suggests membrane permeability |
H-Bond Acceptors/Donors | 1/1 [6] | Predicts solubility and target interaction potential |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7